2-Chlorosulfinylbenzoyl chloride
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Overview
Description
2-Chlorosulfinylbenzoyl chloride is an organic compound with the molecular formula C7H4Cl2OS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfinyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorosulfinylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with sulfur dichloride oxide (thionyl chloride) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These methods are preferred due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Chlorosulfinylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can yield amides, while reactions with alcohols can produce esters .
Scientific Research Applications
2-Chlorosulfinylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorosulfinylbenzoyl chloride involves its reactivity with nucleophiles. The chlorosulfinyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce specific functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the chlorosulfinyl group.
2-Chlorobenzenesulfonyl Chloride: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
2-Chlorosulfinylbenzoyl chloride is unique due to its chlorosulfinyl group, which imparts distinct reactivity compared to other benzoyl derivatives. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Properties
CAS No. |
40625-64-7 |
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Molecular Formula |
C7H4Cl2O2S |
Molecular Weight |
223.08 g/mol |
IUPAC Name |
2-chlorosulfinylbenzoyl chloride |
InChI |
InChI=1S/C7H4Cl2O2S/c8-7(10)5-3-1-2-4-6(5)12(9)11/h1-4H |
InChI Key |
JWCCUIRZRGJYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)S(=O)Cl |
Origin of Product |
United States |
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